
Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate is a chemical compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 2 positions. The compound of interest contains additional functional groups, such as an ester group (ethyl carboxylate), a ketone (oxo), and a thioether (propylthio), which contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyridazine compounds has been explored in several studies. For instance, the synthesis of a series of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines has been achieved through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, yielding products in up to 70% yields . Another study reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, which significantly reduced reaction times and achieved high yields . These methodologies could potentially be adapted for the synthesis of the compound , although specific details on the synthesis of this compound are not provided in the given papers.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was elucidated by single-crystal X-ray diffraction . Similarly, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing two independent molecules in the asymmetric unit . These studies demonstrate the importance of crystallography in confirming the molecular structure of complex organic compounds.
Chemical Reactions Analysis
The reactivity of pyridazine and related compounds has been investigated in various chemical reactions. For instance, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate underwent cyclization and subsequent reactions with different hydrazines to form a variety of derivatives . Another study explored the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines, leading to regioisomeric pyrazoles . These reactions highlight the versatility of pyridazine derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as chlorophenyl groups, ester functionalities, and thioether linkages can affect properties like solubility, melting point, and reactivity. While the specific properties of this compound are not detailed in the provided papers, related compounds have been characterized using techniques such as IR, NMR, MS, and X-ray diffraction . These techniques provide valuable information about the molecular geometry, electronic structure, and intermolecular interactions, which are critical for understanding the behavior of these compounds under different conditions.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate has been explored for its potential antibacterial and antifungal activities. A study synthesized several compounds, including variations of this chemical, and tested them against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal species such as C. albicans and A. niger. The study aimed to identify promising antimicrobial agents, indicating the chemical's relevance in the development of new pharmaceuticals (Desai, Shihora, & Moradia, 2007).
Textile Dyeing and Fabric Performance
The compound has also been utilized in the synthesis of disperse dyes, showing applications in the textile industry. These dyes, after complexation with metals like copper, cobalt, and zinc, were applied to polyester and nylon fabrics, demonstrating good dyeing performance, color fastness, and resistance to various conditions. This application signifies the compound's role in industrial processes, especially in fabric dyeing and performance enhancement (Abolude, Bello, Nkeonye, & Giwa, 2021).
Crystallography and Molecular Structure
In crystallography and structural chemistry, this chemical and its derivatives have been subjects of interest. The crystal structure of related compounds was determined through X-ray diffraction, helping to understand the molecular geometry, stability, and intermolecular interactions. Such studies are vital for comprehending the compound's physical characteristics and potential applications in material science (Yang, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-(4-chlorophenyl)-6-oxo-4-propylsulfanylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-3-9-23-13-10-14(20)19(12-7-5-11(17)6-8-12)18-15(13)16(21)22-4-2/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBRCJMKTBWLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

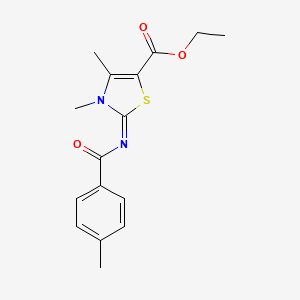
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)
![1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2553388.png)
![N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2553391.png)
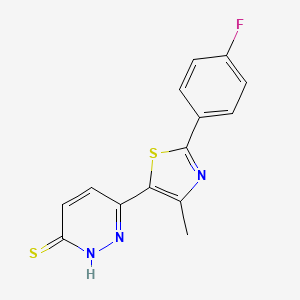
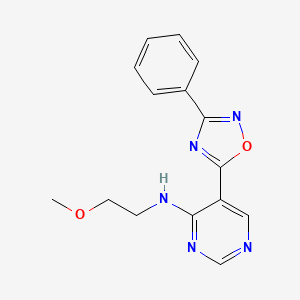
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2553397.png)
![6-(2-Methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2553399.png)
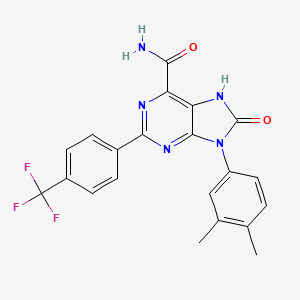
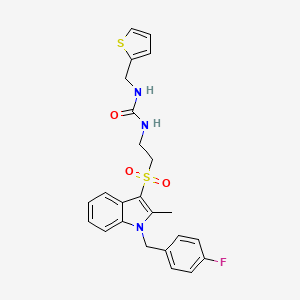
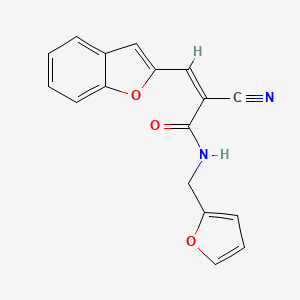

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2553405.png)